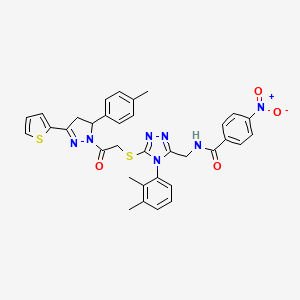

N-((4-(2,3-dimethylphenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide

Description

This compound is a structurally complex molecule featuring multiple pharmacologically relevant motifs:

- 1,2,4-Triazole core: Known for its role in hydrogen bonding and metabolic stability .

- Thiophene moiety: Enhances electronic interactions and bioavailability .

- p-Tolyl-substituted dihydropyrazole: Contributes to steric bulk and target selectivity.

- Nitrobenzamide group: Associated with improved biological activity, particularly in antimicrobial and antimycobacterial contexts .

The nitro group at the benzamide position may enhance electron-withdrawing effects, influencing reactivity and binding affinity .

Propriétés

IUPAC Name |

N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H31N7O4S2/c1-21-9-11-24(12-10-21)29-18-27(30-8-5-17-46-30)38-40(29)32(42)20-47-34-37-36-31(39(34)28-7-4-6-22(2)23(28)3)19-35-33(43)25-13-15-26(16-14-25)41(44)45/h4-17,29H,18-20H2,1-3H3,(H,35,43) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDYOZQLXOLMBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC(=C4C)C)CNC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CS6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H31N7O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

665.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Table 1: Comparison of 1,2,4-Triazole Derivatives

Pyrazole-Containing Analogues

The dihydropyrazole motif in the target compound is structurally related to:

- 3-(Thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole : This group is shared with compound 312699-23-3 (), which features a trifluoromethylpyrimidine instead of a triazole. The replacement of pyrimidine with triazole in the target compound may alter solubility and target specificity .

- N-methyl-3-oxobutanamide-pyrazol derivatives (): These compounds show antibacterial activity, suggesting that the pyrazole-thiazole architecture in the target molecule could similarly target microbial enzymes .

Nitro-Substituted Bioactive Compounds

- Nitroimidazole vs. Nitrofuryl Derivatives : demonstrates that nitroimidazole derivatives lack antimycobacterial activity, whereas nitrothiophen-containing analogs (like the target compound’s thiophene-nitro combination) show promise. This supports the hypothesis that the nitro-thiophene synergy in the target compound may enhance efficacy .

- Nitrobenzamide Pharmacophores : The 4-nitrobenzamide group is a critical feature in HDAC inhibitors and antimicrobial agents. Computational similarity indexing (e.g., Tanimoto coefficient) could compare the target compound with SAHA-like molecules, though direct data is unavailable .

Thiophene and Thieno Derivatives

- Thieno[2,3-d]pyrimidines (): These derivatives, such as 8a–8j, exhibit broad-spectrum antimicrobial activity. The target compound’s thiophene moiety may confer similar properties, though its triazole core could reduce toxicity compared to pyrimidine-based systems .

- Thiophene-2-carboxamides : reports these as potent antifungal agents. The thiophene in the target compound may similarly engage fungal cytochrome P450 enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.